molecular formula C11H10N2OS B2524272 N-(1,2-Benzothiazol-3-ylmethyl)prop-2-enamide CAS No. 2176573-65-0

N-(1,2-Benzothiazol-3-ylmethyl)prop-2-enamide

Cat. No. B2524272
CAS RN: 2176573-65-0
M. Wt: 218.27
InChI Key: WGWFYEHDFFHFRX-UHFFFAOYSA-N
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Description

“N-(1,2-Benzothiazol-3-ylmethyl)prop-2-enamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the attachment of the prop-2-enamide group. The benzothiazole ring could be formed through the condensation of 2-aminobenzenethiol and an appropriate carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring attached to a prop-2-enamide group via a methylene (-CH2-) bridge. The benzothiazole ring is aromatic and contains a sulfur and a nitrogen atom, which can participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole ring and the prop-2-enamide group. The benzothiazole ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions. The prop-2-enamide group contains a carbon-carbon double bond and a carbonyl group, which can undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its stability and solubility. The prop-2-enamide group could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzothiazole derivatives are biologically active and are used as pharmaceuticals. They can interact with various enzymes and receptors in the body, leading to their biological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicinal chemistry, materials science, and others. Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action .

properties

IUPAC Name

N-(1,2-benzothiazol-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-11(14)12-7-9-8-5-3-4-6-10(8)15-13-9/h2-6H,1,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWFYEHDFFHFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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